5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
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Overview
Description
5,7,8-Trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5,7,8-trimethylpyrazole with formamide under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolopyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5,7,8-Trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
5,7,8-Trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular processes, leading to the death of cancer cells or the inhibition of microbial growth . The compound’s structure allows it to interact with various pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine: Another triazolopyrimidine derivative with similar biological activities.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Known for their anticancer properties and kinase inhibition.
N-Nitroso-triazolopyrazine:
Uniqueness
5,7,8-Trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5,7,8-trimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C8H10N4O/c1-4-5(2)9-6(3)12-7(4)10-11-8(12)13/h1-3H3,(H,11,13) |
InChI Key |
OHCAAMLDFQYWFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N2C1=NNC2=O)C)C |
Origin of Product |
United States |
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